Cas no 29270-64-2 (Oxirane, [(3-methylphenyl)methyl]-)
Oxirane, [(3-methylphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Oxirane, [(3-methylphenyl)methyl]-
- Oxirane, 2-[(3-methylphenyl)methyl]-
- AKOS026730895
- 2-[(3-methylphenyl)methyl]oxirane
- EN300-698554
- 29270-64-2
- SCHEMBL10350805
-
- Inchi: InChI=1S/C10H12O/c1-8-3-2-4-9(5-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3
- InChI Key: BGHPXTMVUVATCP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 148.088815002g/mol
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Oxirane, [(3-methylphenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103777-1g |
2-[(3-Methylphenyl)methyl]oxirane |
29270-64-2 | 95% | 1g |
¥3220.0 | 2023-01-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103777-5g |
2-[(3-Methylphenyl)methyl]oxirane |
29270-64-2 | 95% | 5g |
¥9352.0 | 2023-01-30 | |
| Enamine | EN300-698554-0.05g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 0.05g |
$1129.0 | 2023-05-26 | ||
| Enamine | EN300-698554-0.1g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 0.1g |
$1183.0 | 2023-05-26 | ||
| Enamine | EN300-698554-0.25g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 0.25g |
$1235.0 | 2023-05-26 | ||
| Enamine | EN300-698554-0.5g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 0.5g |
$1289.0 | 2023-05-26 | ||
| Enamine | EN300-698554-1.0g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-698554-2.5g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 2.5g |
$2631.0 | 2023-05-26 | ||
| Enamine | EN300-698554-5.0g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-698554-10.0g |
2-[(3-methylphenyl)methyl]oxirane |
29270-64-2 | 10g |
$5774.0 | 2023-05-26 |
Oxirane, [(3-methylphenyl)methyl]- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Oxirane, [(3-methylphenyl)methyl]-
Introduction to Oxirane, [(3-methylphenyl)methyl]- (CAS No. 29270-64-2)
Oxirane, [(3-methylphenyl)methyl]-, identified by its Chemical Abstracts Service (CAS) number 29270-64-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ether, featuring a methylphenyl substituent, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry. The compound belongs to the class of oxiranes, which are three-membered cyclic ethers characterized by their strained ring structure. This strain makes oxiranes highly reactive, enabling them to participate in various chemical transformations that are valuable for drug development and material science.
The 3-methylphenyl moiety in the compound's structure introduces a phenolic aromatic ring with a methyl group at the 3-position. This substitution pattern enhances the compound's electronic properties and influences its interactions with biological targets. Such structural features are often exploited in the design of pharmacophores, which are key structural elements responsible for a drug's biological activity.
In recent years, there has been growing interest in oxirane derivatives due to their utility as intermediates in the synthesis of more complex molecules. The reactivity of the oxirane ring allows for nucleophilic ring opening reactions, which can be selectively controlled to introduce diverse functional groups. This property makes it an invaluable tool in synthetic organic chemistry, particularly in the construction of complex natural products and novel therapeutic agents.
One of the most compelling aspects of Oxirane, [(3-methylphenyl)methyl]- is its potential application in drug discovery. Researchers have leveraged its reactive nature to develop novel inhibitors and prodrugs that target specific biological pathways. For instance, studies have demonstrated its utility in creating derivatives that interact with enzymes involved in metabolic disorders. The methylphenyl group provides a scaffold that can be modified to enhance binding affinity and selectivity, making it a promising candidate for further exploration.
Moreover, the compound's structural motifs have been explored in materials science applications. The strained oxirane ring can be incorporated into polymers and coatings to impart unique mechanical and chemical properties. These materials exhibit enhanced reactivity, allowing for post-functionalization and tailoring of their characteristics for specific industrial uses.
The synthesis of Oxirane, [(3-methylphenyl)methyl]- typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These methodologies highlight the compound's importance as a building block in modern synthetic chemistry.
Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular modeling studies have predicted new derivatives with enhanced pharmacological properties, guiding experimental efforts toward more effective therapeutic candidates. The integration of experimental data with computational insights has accelerated the discovery process, making compounds like Oxirane, [(3-methylphenyl)methyl]- increasingly relevant in drug development pipelines.
In conclusion, Oxirane, [(3-methylphenyl)methyl]- (CAS No. 29270-64-2) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural features and reactivity make it a valuable asset for researchers aiming to develop novel therapeutics and advanced materials. As our understanding of its properties continues to evolve, so too will its applications across multiple scientific disciplines.
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